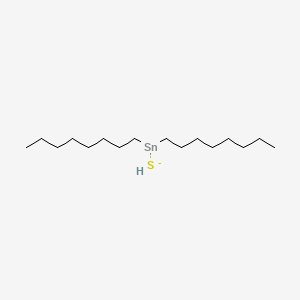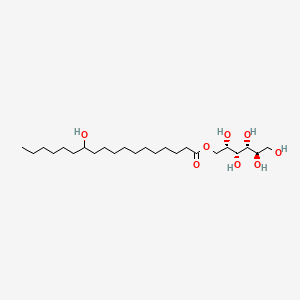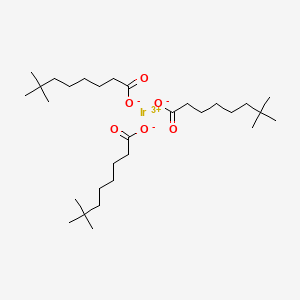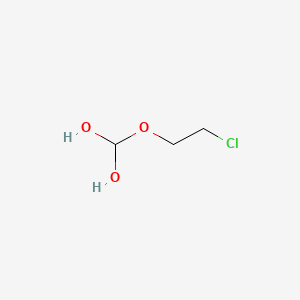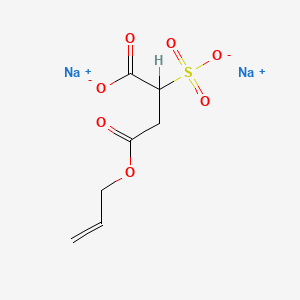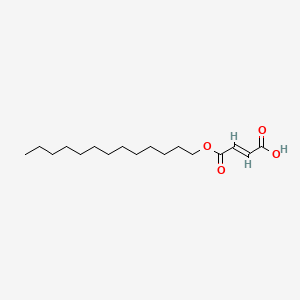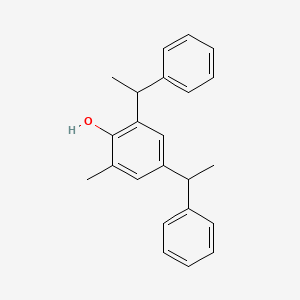
4,6-Bis(1-phenylethyl)-o-cresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Bis(1-phenylethyl)-o-cresol is a chemical compound known for its unique structure and properties It is a derivative of cresol, featuring two phenylethyl groups attached to the 4 and 6 positions of the o-cresol molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(1-phenylethyl)-o-cresol typically involves the alkylation of o-cresol with phenylethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The final product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 4,6-Bis(1-phenylethyl)-o-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
4,6-Bis(1-phenylethyl)-o-cresol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity is explored in studies related to enzyme inhibition and receptor binding.
Medicine: Research investigates its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: It is utilized as a stabilizer in polymers and as an additive in lubricants to enhance performance and longevity.
Mechanism of Action
The mechanism of action of 4,6-Bis(1-phenylethyl)-o-cresol involves its interaction with molecular targets such as enzymes and receptors. The phenylethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and cosmetics.
2,4,6-Tri-tert-butylphenol: Known for its stabilizing properties in polymers.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Used as an antioxidant in various industrial applications.
Uniqueness: 4,6-Bis(1-phenylethyl)-o-cresol stands out due to its unique structure, which imparts distinct chemical and physical properties. Its dual phenylethyl groups enhance its reactivity and binding capabilities, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
40590-42-9 |
|---|---|
Molecular Formula |
C23H24O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-methyl-4,6-bis(1-phenylethyl)phenol |
InChI |
InChI=1S/C23H24O/c1-16-14-21(17(2)19-10-6-4-7-11-19)15-22(23(16)24)18(3)20-12-8-5-9-13-20/h4-15,17-18,24H,1-3H3 |
InChI Key |
HTOURGWUDSSDPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(C)C2=CC=CC=C2)C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


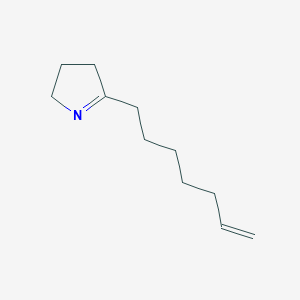

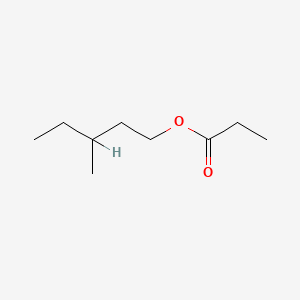

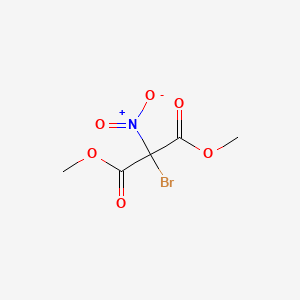

![2,2'-Methylenebis[4,6-diisopropylphenol]](/img/structure/B12660866.png)
